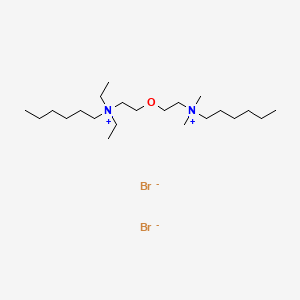
Ammonium, N,N-diethyl-N'.N'-dimethyl-N,N'-oxydiethylenebis(hexyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(hexyl-, dibromide) is a quaternary ammonium compound. Quaternary ammonium compounds are positively charged polyatomic ions of the structure [NR4]+, where R is an alkyl group, an aryl group, or an organyl group . These compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, fabric softeners, and hair conditioners .
Métodos De Preparación
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines. Industrial production often starts with the hydrogenation of fatty nitriles to generate primary or secondary amines, which are then treated with alkyl halides such as methyl chloride .
Análisis De Reacciones Químicas
Quaternary ammonium compounds are generally stable and unreactive towards strong electrophiles, oxidants, and acids. They are also stable towards most nucleophiles . under exceptionally strong bases, quaternary ammonium cations can degrade through reactions such as the Sommelet–Hauser rearrangement and Stevens rearrangement . Common reagents used in these reactions include alkyl halides and strong bases.
Aplicaciones Científicas De Investigación
Quaternary ammonium compounds, including ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(hexyl-, dibromide), have a wide range of applications in scientific research. They are used as antimicrobials in disinfectants and detergents, fabric softeners, and hair conditioners . In the medical field, they are used for their ability to inactivate enveloped viruses, such as SARS-CoV-2 . Additionally, they are used in the synthesis of various organic compounds and as phase transfer catalysts in chemical reactions.
Mecanismo De Acción
The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death . This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparación Con Compuestos Similares
Quaternary ammonium compounds are unique in their permanent positive charge, which makes them effective antimicrobials regardless of the pH of their solution . Similar compounds include primary, secondary, and tertiary ammonium cations, which differ in their reactivity and stability. For example, primary and secondary ammonium cations are more reactive towards nucleophiles compared to quaternary ammonium cations .
Similar Compounds
- Primary ammonium cations
- Secondary ammonium cations
- Tertiary ammonium cations
- Polyquats (engineered polymer forms with multiple quat molecules)
Propiedades
Número CAS |
63957-53-9 |
|---|---|
Fórmula molecular |
C22H50Br2N2O |
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
diethyl-hexyl-[2-[2-[hexyl(dimethyl)azaniumyl]ethoxy]ethyl]azanium;dibromide |
InChI |
InChI=1S/C22H50N2O.2BrH/c1-7-11-13-15-17-23(5,6)19-21-25-22-20-24(9-3,10-4)18-16-14-12-8-2;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
FTBPJDDHEJKEEF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC[N+](C)(C)CCOCC[N+](CC)(CC)CCCCCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


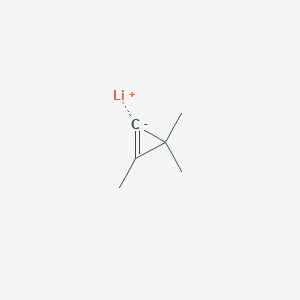
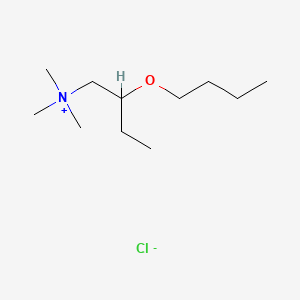
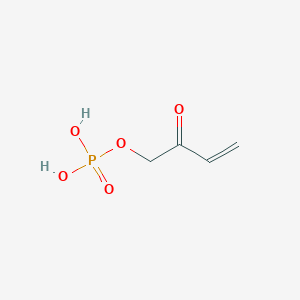

![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
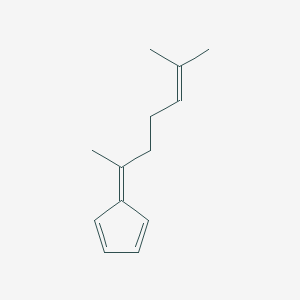
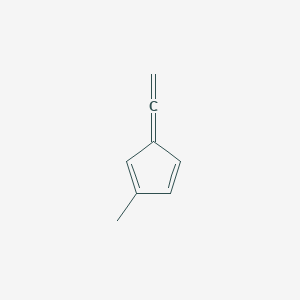
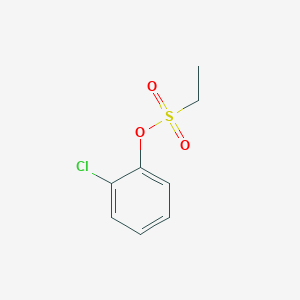
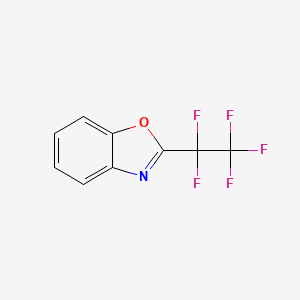

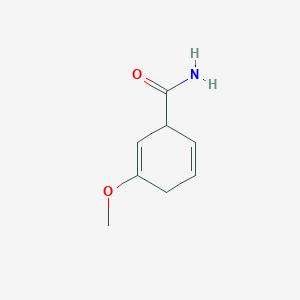
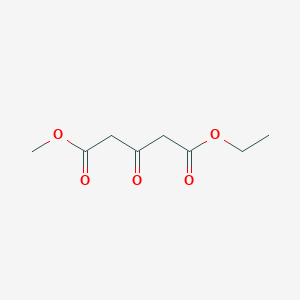

![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
